N-(2,3-dimethylphenyl)-4-ethylbenzamide
Description
N-(2,3-Dimethylphenyl)-4-ethylbenzamide is an aromatic amide derivative characterized by a benzamide core substituted with an ethyl group at the para position and a 2,3-dimethylphenyl group attached via the amide nitrogen.
The methyl analog crystallizes in a monoclinic system, with its aromatic rings forming a dihedral angle of 85.90(5)°, stabilized by intermolecular N–H⋯O hydrogen bonds that create C(4) chains along the crystallographic c-axis .
Properties
CAS No. |
564454-80-4 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-8-10-15(11-9-14)17(19)18-16-7-5-6-12(2)13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
WEIFBSKNZAVAHF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison of Benzamide Derivatives
Key Observations:
Steric and Electronic Modulation :
- The 2,3-dimethylphenyl group in N-(2,3-dimethylphenyl)-4-methylbenzamide introduces steric hindrance, limiting rotational freedom and enforcing near-perpendicular aromatic rings . The ethyl substitution in the target compound may enhance hydrophobic interactions but reduce crystallinity due to increased conformational flexibility.
- In contrast, the thiazole ring in the methoxy-substituted analog () introduces rigidity and planar geometry, favoring π-π stacking interactions .
Hydrogen Bonding and Stability :
- The methyl analog’s N–H⋯O hydrogen bonds (2.12 Å) are critical for stabilizing its crystal lattice . Ethyl substitution may weaken these interactions due to increased steric bulk.
- Compounds with sulfonamide () or tetrazolyl () groups exhibit additional hydrogen-bonding sites, enhancing thermal stability and solubility in polar solvents.
Synthetic Methods: The methyl analog is synthesized via condensation of 4-methylbenzoyl chloride with 2,3-dimethylaniline in ethanol, yielding high-purity crystals through slow evaporation . The ethyl variant likely follows a similar route, though reaction kinetics may vary due to the larger ethyl group’s steric effects.
Implications for Functional Properties
- Solubility : The ethyl group’s hydrophobicity may reduce aqueous solubility compared to the methoxy or tetrazolyl derivatives, which benefit from polar functional groups .
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